molecular formula C23H22N4O2S B11007383 3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide

3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B11007383
M. Wt: 418.5 g/mol
InChI Key: VPBUZIYBCFTXDT-UHFFFAOYSA-N
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Description

3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide typically involves multiple steps, starting with the preparation of the indole and thiadiazole intermediates. The indole moiety can be synthesized through Fischer indole synthesis, while the thiadiazole ring can be prepared via cyclization reactions involving thiosemicarbazides and carboxylic acids. The final coupling step involves the reaction of the indole and thiadiazole intermediates with a benzyloxy group under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) in ethanol.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of indole N-oxide.

    Reduction: Conversion of nitro group to amine.

    Substitution: Replacement of benzyloxy group with other nucleophiles.

Scientific Research Applications

3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The indole moiety can interact with tryptophan-binding proteins, while the thiadiazole ring may inhibit specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
  • 3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

Uniqueness

The uniqueness of 3-(5-(benzyloxy)-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The cyclopropyl group in the thiadiazole ring may enhance its binding affinity and specificity compared to similar compounds with different substituents.

Properties

Molecular Formula

C23H22N4O2S

Molecular Weight

418.5 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(5-phenylmethoxyindol-1-yl)propanamide

InChI

InChI=1S/C23H22N4O2S/c28-21(24-23-26-25-22(30-23)17-6-7-17)11-13-27-12-10-18-14-19(8-9-20(18)27)29-15-16-4-2-1-3-5-16/h1-5,8-10,12,14,17H,6-7,11,13,15H2,(H,24,26,28)

InChI Key

VPBUZIYBCFTXDT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)CCN3C=CC4=C3C=CC(=C4)OCC5=CC=CC=C5

Origin of Product

United States

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